molecular formula C26H27FN2O3S B11344400 N-(diphenylmethyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(diphenylmethyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11344400
M. Wt: 466.6 g/mol
InChI Key: PZYKRYHXAJJXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(DIPHENYLMETHYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a piperidine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(DIPHENYLMETHYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Diphenylmethyl Group: This step often involves nucleophilic substitution reactions.

    Attachment of the 2-Fluorophenylmethanesulfonyl Group: This is usually done through sulfonylation reactions.

    Formation of the Carboxamide Group: This can be achieved through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(DIPHENYLMETHYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the reduction of specific functional groups.

    Substitution: This can involve the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(DIPHENYLMETHYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(DIPHENYLMETHYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(Diphenylmethyl)-2-fluorobenzamide
  • N-(Diphenylmethyl)-N~2~-(3-fluorobenzyl)-N~2~-methylglycinamide

Uniqueness

N-(DIPHENYLMETHYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C26H27FN2O3S

Molecular Weight

466.6 g/mol

IUPAC Name

N-benzhydryl-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H27FN2O3S/c27-24-14-8-7-13-23(24)19-33(31,32)29-17-15-22(16-18-29)26(30)28-25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25H,15-19H2,(H,28,30)

InChI Key

PZYKRYHXAJJXST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.